![molecular formula C17H15FN2O3 B2614041 1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea CAS No. 2034251-15-3](/img/structure/B2614041.png)

1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

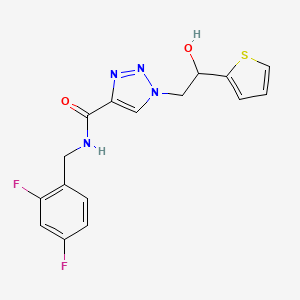

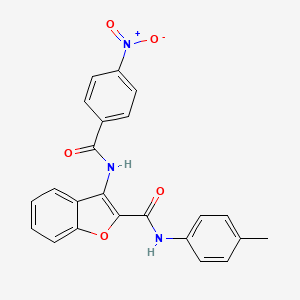

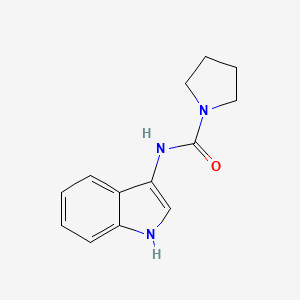

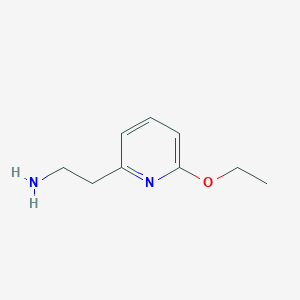

Compounds like “1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea” typically belong to the class of organic compounds known as ureas, which contain a carbonyl group attached to two amine groups . The presence of the fluorobenzyl group suggests that it might have interesting properties, as fluorine atoms are often used in medicinal chemistry to modulate the properties of drug-like molecules .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an isocyanate with an amine to form the urea linkage . The fluorobenzyl group could be introduced using a variety of methods, including nucleophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . The presence of the fluorine atom would likely be evident in the NMR spectrum, as fluorine has a distinctive chemical shift .Chemical Reactions Analysis

Ureas are generally stable compounds, but they can participate in a variety of chemical reactions. For example, they can be hydrolyzed back to their constituent amines and isocyanates .Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure. For example, the presence of the fluorobenzyl group might make it more lipophilic, which could affect its solubility and stability .科学的研究の応用

Urea Biosensors and Detection

Urea biosensors have been developed for detecting and quantifying urea concentrations due to its significance in various processes and its presence in the human body as an end product of nitrogen metabolism. Excessive or below-normal levels of urea can indicate critical diseases or conditions. In biosensors, urease is used as a bioreceptor element, with different nanoparticles and materials being explored for enzyme immobilization to enhance the sensitivity and specificity of these biosensors (Botewad et al., 2021).

Urease Inhibitors in Medical Research

Research on urease inhibitors is significant for treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Various classes of urease inhibitors, including hydroxamic acids and phosphoramidates, have been studied extensively, highlighting the potential of these compounds in developing new therapeutic agents (Kosikowska & Berlicki, 2011).

Role in Nitrogen Metabolism and Agricultural Applications

Urea's role in nitrogen metabolism is critical in both aquatic and terrestrial ecosystems. Urea decomposition by microbial urease plays a pivotal role in nitrogen cycling, providing a nitrogen source for microbial and plant growth. This process is also crucial in agricultural settings where urea-based fertilizers are used to improve crop yield. The efficiency and environmental impact of urea fertilization are areas of active research, with studies focusing on urease inhibitors to reduce nitrogen loss and environmental pollution (Jin et al., 2018).

Industrial Applications

Urea's chemical properties have been exploited in various industrial applications, including the production of plastics, adhesives, and pharmaceuticals. Research into the synthesis and functionalization of urea derivatives continues to be a significant area of study, aiming to develop new materials and chemical processes with improved performance and sustainability (Qiu et al., 2009).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[[5-(furan-3-yl)furan-2-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3/c18-14-3-1-12(2-4-14)9-19-17(21)20-10-15-5-6-16(23-15)13-7-8-22-11-13/h1-8,11H,9-10H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOGTJAGIYCCFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)NCC2=CC=C(O2)C3=COC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[4-(2,5-dimethylphenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2613959.png)

![1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde](/img/structure/B2613963.png)

![3-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2613970.png)

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2613975.png)

![N-(2-furylmethyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2613980.png)